N-Cyanoformamide, sodium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyanoformamide, sodium salt typically involves the reaction of formamide with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
HCONH2+ClCN+NaOH→NaOCH2CN+HCl
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Cyanoformamide, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyanoformamide.
Reduction: It can be reduced to form formamide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: N-Cyanoformamide.
Reduction: Formamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Scientific Research Applications
N-Cyanoformamide, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other technical products.
Mechanism of Action
The mechanism of action of N-Cyanoformamide, sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to changes in cellular function and signal transduction pathways. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
N-Cyanoformamide, sodium salt can be compared with other similar compounds such as:
N-Cyanoformamide: The parent compound without the sodium salt.
Formamide: A simpler compound with similar reactivity.
Cyanamide: Another related compound with a cyano group.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both a cyano and formyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
sodium;cyano(formyl)azanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O.Na/c3-1-4-2-5;/h2H,(H,4,5);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUIHGRTFRNKEU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[N-]C#N.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HN2NaO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71675-63-3 | |
Record name | N-Cyanoformamide, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-cyanoformamide, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.